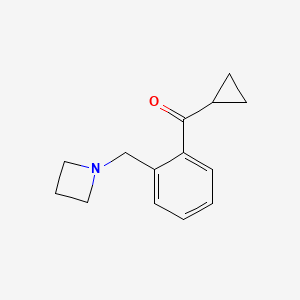

2-(Azetidinomethyl)phenyl cyclopropyl ketone

Vue d'ensemble

Description

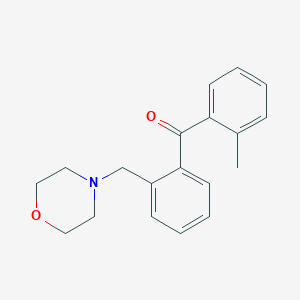

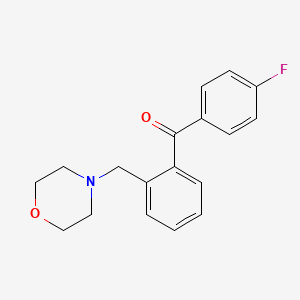

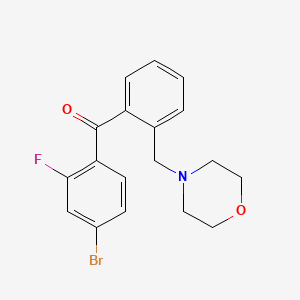

The compound "2-(Azetidinomethyl)phenyl cyclopropyl ketone" is a multifaceted molecule that incorporates an azetidinone moiety, a phenyl group, and a cyclopropyl ketone unit. The azetidinone, or β-lactam, is a four-membered ring system that is of significant interest due to its presence in numerous biologically active compounds and its utility in organic synthesis . The phenyl group is a common structural motif in organic chemistry, often contributing to the stability and electronic properties of molecules. The cyclopropyl ketone portion of the molecule is known for its high reactivity, particularly in Diels-Alder reactions, due to the strain in the three-membered ring .

Synthesis Analysis

The synthesis of related azetidinone compounds has been demonstrated through various methods. For instance, azetidinones can be transformed into unsaturated ketones via ring opening by phosphonate stabilized carbanion followed by Horner-Wadsworth-Emmons olefination . Additionally, enantioselective preparation of azetidine carboxylic acids from amino ketones has been reported, showcasing the versatility of azetidinone derivatives in synthesis . The strategic application of cyclopropyl ketones in hydrogen borrowing catalysis has also been explored, highlighting the importance of this functional group in constructing complex molecules .

Molecular Structure Analysis

The molecular structure of "2-(Azetidinomethyl)phenyl cyclopropyl ketone" would likely exhibit interesting characteristics due to the presence of the strained cyclopropyl ring adjacent to the ketone, which could influence the molecule's reactivity and electronic distribution. The azetidinone ring is expected to impart rigidity and a defined three-dimensional shape to the molecule, which can be crucial for its reactivity and potential biological activity.

Chemical Reactions Analysis

Cyclopropyl ketones are known to be highly reactive dienophiles in Diels-Alder reactions, capable of reacting with a variety of dienes . The reactivity of azetidinones can be manipulated through various functional group transformations, as seen in the synthesis of sphingosine derivatives . The azetidinone ring can also undergo cyclization reactions, leading to the formation of complex bicyclic β-lactams . The photochemistry of amino ketones, which are related to azetidinones, has been studied, revealing insights into the cycloaddition reactions that these compounds can undergo .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(Azetidinomethyl)phenyl cyclopropyl ketone" are not detailed in the provided papers, we can infer from related compounds that the molecule would exhibit properties influenced by its constituent functional groups. The azetidinone ring would contribute to the molecule's dipole moment and potentially its boiling point and solubility. The cyclopropyl ketone's reactivity, particularly in cycloaddition reactions, would be a defining chemical property . The phenyl group could affect the molecule's UV-Vis absorption and its ability to participate in π-π interactions, which could be relevant in biological systems or materials science .

Applications De Recherche Scientifique

Nickel-Catalyzed Cycloaddition

Cyclopropyl phenyl ketones, such as 2-(Azetidinomethyl)phenyl cyclopropyl ketone, are involved in nickel-catalyzed cycloadditions. A study by Ogoshi, Nagata, and Kurosawa (2006) demonstrated the formation of nickeladihydropyran from cyclopropyl phenyl ketone, which is a key intermediate in nickel-catalyzed cycloaddition for producing cyclopentane compounds (Ogoshi, Nagata, & Kurosawa, 2006).

Hydrogen Borrowing Catalysis

Frost et al. (2015) explored the iridium-catalyzed hydrogen borrowing process using ortho-disubstituted phenyl and cyclopropyl ketones for forming α-branched ketones with higher alcohols. This process highlights the importance of cyclopropyl ketones in facilitating C-C bond formation (Frost et al., 2015).

Synthesis of Carbapenem Precursors

Laurent, Cérésiat, and Marchand‐Brynaert (2006) utilized cyclopropyl methyl ketone in the synthesis of novel carbapenem precursors. This process included the creation of azetidinone derivatives, demonstrating the versatility of cyclopropyl ketones in synthesizing complex organic compounds (Laurent, Cérésiat, & Marchand‐Brynaert, 2006).

Cycloheptatrienyl Ketones Synthesis

The synthesis of cycloheptatrienyl ketones, including derivatives of cyclopropyl ketones, was reported by Ritter and Hanack (1985). These ketones were synthesized through alternative routes, indicating the structural versatility of cyclopropyl ketones in organic chemistry (Ritter & Hanack, 1985).

Safety And Hazards

Orientations Futures

While specific future directions for 2-(Azetidinomethyl)phenyl cyclopropyl ketone are not mentioned in the available resources, research on related compounds suggests potential applications in the synthesis of complex molecules . For instance, the application of an iridium-catalyzed hydrogen borrowing process to enable the formation of α-branched ketones with higher alcohols has been described .

Propriétés

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14(11-6-7-11)13-5-2-1-4-12(13)10-15-8-3-9-15/h1-2,4-5,11H,3,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFSRRJXEAMNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643733 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidinomethyl)phenyl cyclopropyl ketone | |

CAS RN |

898755-41-4 | |

| Record name | [2-(1-Azetidinylmethyl)phenyl]cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

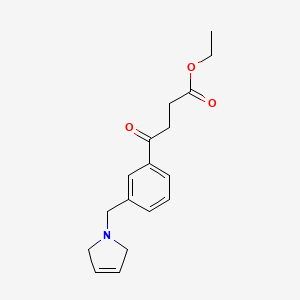

![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)